Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate involves multiple steps. The primary synthetic route includes the reaction of N-acetyl-L-glutamate with diethoxyphosphoryl propyl groups under specific conditions. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate has several scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential role in metabolic pathways and enzyme interactions. In medicine, it could be explored for its therapeutic potential in treating specific conditions. Additionally, in industry, it may be used in the development of new materials or as a component in specialized chemical processes .
Mechanism of Action
The mechanism of action of Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate can be compared with other similar compounds, such as N-acetylglutamic acid and its derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and potential for diverse applications .
Similar Compounds
- N-acetylglutamic acid
- N-acetylaspartic acid
- Aceglutamide
- Citrulline
- Pivagabine
Properties
CAS No. |
185520-97-2 |
---|---|
Molecular Formula |
C21H41NO11P2 |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
bis(3-diethoxyphosphorylpropyl) (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C21H41NO11P2/c1-6-30-34(26,31-7-2)16-10-14-28-20(24)13-12-19(22-18(5)23)21(25)29-15-11-17-35(27,32-8-3)33-9-4/h19H,6-17H2,1-5H3,(H,22,23)/t19-/m0/s1 |
InChI Key |
MMEPDQLVUVAIFM-IBGZPJMESA-N |
Isomeric SMILES |
CCOP(=O)(CCCOC(=O)CC[C@@H](C(=O)OCCCP(=O)(OCC)OCC)NC(=O)C)OCC |
Canonical SMILES |
CCOP(=O)(CCCOC(=O)CCC(C(=O)OCCCP(=O)(OCC)OCC)NC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.